molecular formula C15H13NO6 B1211520 2,4-Dimethyl-6-oxo-3-pyrancarboxylic acid (3-nitrophenyl)methyl ester

2,4-Dimethyl-6-oxo-3-pyrancarboxylic acid (3-nitrophenyl)methyl ester

Cat. No. B1211520
M. Wt: 303.27 g/mol
InChI Key: MOAHRJZJGJYJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-6-oxo-3-pyrancarboxylic acid (3-nitrophenyl)methyl ester is a carboxylic ester. It derives from a benzyl alcohol.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological properties, such as vasodilation and antihypertensive activities. For instance, a study found that certain 3-nitrophenyl derivatives of similar compounds exhibited superior coronary vasodilation and antihypertensive activities compared to symmetrically substituted derivatives (Meyer et al., 1981).

Analytical Methods

Highly sensitive methods for quantitative determination in plasma have been developed for compounds structurally similar to the one . For example, a study described a method for detecting a cerebral vasodilator using electron capture gas chromatography (Higuchi et al., 1975).

Chemical Synthesis and Reactions

There has been significant research into the synthesis and reactions of similar compounds. Studies have explored various pathways for synthesizing polyamides containing different esters, demonstrating the chemical versatility and applicability of these compounds in material science (Hattori & Kinoshita, 1979).

Biomedical Research

In biomedical contexts, similar compounds have shown potential in treating diseases. For instance, one study synthesized new unsymmetrical 1,4-dihydropyridine derivatives, demonstrating significant antitubercular activity (Gevariya et al., 2001).

properties

Product Name

2,4-Dimethyl-6-oxo-3-pyrancarboxylic acid (3-nitrophenyl)methyl ester

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

(3-nitrophenyl)methyl 2,4-dimethyl-6-oxopyran-3-carboxylate

InChI

InChI=1S/C15H13NO6/c1-9-6-13(17)22-10(2)14(9)15(18)21-8-11-4-3-5-12(7-11)16(19)20/h3-7H,8H2,1-2H3

InChI Key

MOAHRJZJGJYJFO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC(=C1C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=O)OC(=C1C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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